2-[2-amino-4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide
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Overview
Description
2-[2-amino-4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group, a methoxymethyl group, and a fluoro-methylphenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-amino-4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through a condensation reaction between an appropriate aldehyde and a guanidine derivative.
Substitution Reactions: The pyrimidine ring is then subjected to substitution reactions to introduce the amino and methoxymethyl groups.
Acetamide Formation: The final step involves the acylation of the substituted pyrimidine with 4-fluoro-2-methylphenyl acetic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-amino-4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxymethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-[2-amino-4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of various diseases.
Biological Research: It is used in biological assays to study its effects on cellular processes and molecular pathways.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[2-amino-4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine
- 2-amino-4-hydroxy-6-methylpyrimidine
- 2-amino-6-methyl-4-pyrimidinol
Uniqueness
Compared to similar compounds, 2-[2-amino-4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide is unique due to the presence of the methoxymethyl and fluoro-methylphenyl acetamide groups. These substitutions confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[2-amino-4-(methoxymethyl)-6-oxopyrimidin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3/c1-9-5-10(16)3-4-12(9)19-13(21)7-20-14(22)6-11(8-23-2)18-15(20)17/h3-6H,7-8H2,1-2H3,(H2,17,18)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVVEEOXGVEVMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CN2C(=O)C=C(N=C2N)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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